molecular formula C6H2BrClFI B1504759 1-Bromo-5-chloro-4-fluoro-2-iodobenzene CAS No. 1067882-65-8

1-Bromo-5-chloro-4-fluoro-2-iodobenzene

Cat. No. B1504759
M. Wt: 335.34 g/mol
InChI Key: CEXHYWMZQCRMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324235B2

Procedure details

99 mmol of 2-bromo-4-chloro-5-fluoro-phenylamine [120694-11-3] is dissolved in 700 ml of water and 100 ml of concentrated sulfuric acid. The solution is cooled to 0° C. and 109 mmol of sodium nitrite dissolved in 30 ml of water is added. The mixture is stirred for 1 hour at 5-10° C. then a solution of 130 mmol of potassium iodide in 100 ml of water is added slowly whilst the mixture is vigorously stirred. After addition, the mixture is allowed to warm to room temperature. Ethylacetate is added and the phases are separated. The aqueous phase is extracted with ethyl acetate (3×). The combined organic phases are washed successively with 1N NaOH, 1N sodium thiosulfate, 1N HCl, aq.sat. sodium bicarbonate solution and brine, then dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (SiO2 60 F) to afford the title compound which is identified based on the Rf value.
Quantity
99 mmol
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
109 mmol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
130 mmol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1N.N([O-])=O.[Na+].[I-:15].[K+].C(OC(=O)C)C>O.S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[I:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
99 mmol
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)Cl)F)N
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
109 mmol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
130 mmol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour at 5-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
is vigorously stirred
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic phases are washed successively with 1N NaOH, 1N sodium thiosulfate, 1N HCl, aq.sat
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sodium bicarbonate solution and brine, then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by flash chromatography (SiO2 60 F)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)Cl)F)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.